3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide
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Description
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The presence of functional groups such as the cyano group and the sulfanyl group suggest that it may interact with biological targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have a variety of potential effects, including modulation of enzyme activity, alteration of cell signaling pathways, and interaction with dna or proteins .
Action Environment
The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by temperature or the presence of other compounds .
Properties
IUPAC Name |
3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-28(2)15-22-26(23(32)16-28)25(18-7-5-4-6-8-18)21(17-29)27(31-22)35-14-13-24(33)30-19-9-11-20(34-3)12-10-19/h4-12H,13-16H2,1-3H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVOPMZIHTVTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCCC(=O)NC3=CC=C(C=C3)OC)C#N)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.